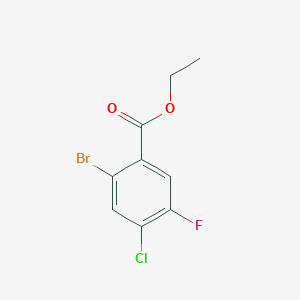

Ethyl 2-bromo-4-chloro-5-fluorobenzoate

Description

Ethyl 2-bromo-4-chloro-5-fluorobenzoate (CAS: 1542956-39-7) is a halogenated aromatic ester with the molecular formula C₉H₇BrClFO₂ and a molecular weight of 281.50 g/mol. This compound features a benzoate backbone substituted with bromine at the 2-position, chlorine at the 4-position, and fluorine at the 5-position, esterified with an ethyl group. The strategic placement of halogens imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing effects of halogens, which can direct further substitution reactions or participate in cross-coupling processes .

Properties

IUPAC Name |

ethyl 2-bromo-4-chloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-8(12)7(11)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABMTWKXAUMKORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification via Halogenated Precursors

Method Overview:

This approach involves starting from commercially available or synthesized halogenated benzoic acid derivatives, which undergo esterification to yield the target ester.

- Preparation of 4-chloro-2-fluorobenzoic acid:

- Typically synthesized via electrophilic aromatic substitution, involving halogenation of fluorobenzoic acid derivatives.

- Halogenation is performed with bromine and chlorine reagents under controlled conditions to obtain 4-chloro-2-fluorobenzoic acid.

- Esterification:

- The acid reacts with ethanol in the presence of a catalytic amount of sulfuric acid or thionyl chloride.

- The esterification process is optimized under reflux conditions, yielding high purity Ethyl 2-bromo-4-chloro-5-fluorobenzoate after purification.

- A reported method involves converting 4-chloro-2-fluorobenzoic acid to its methyl ester using thionyl chloride, followed by bromination at the ortho position relative to the ester group.

- The process is straightforward but requires prior synthesis or procurement of the halogenated benzoic acid.

Bromination of Precursors Using Nucleophilic Aromatic Substitution

Method Overview:

This method employs bromination of aromatic rings bearing electron-withdrawing groups such as fluorine and chlorine, which direct the substitution to specific positions.

- Starting Material:

- 4-chloro-2-fluorobenzoic acid or derivatives are used as substrates.

- Bromination:

- Bromination is achieved using elemental bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or iron(III) bromide.

- Conditions are carefully controlled (e.g., temperature below 25°C) to favor substitution at the ortho position relative to the ester group.

- A patent describes bromination of methyl 4-chloro-2-fluorobenzoate with elemental bromine in acetic acid, yielding this compound with high selectivity.

- The regioselectivity is influenced by the electronic effects of fluorine and chlorine substituents.

Multi-step Synthesis via Aromatic Nitration and Halogenation

Method Overview:

This approach involves initial nitration, halogenation, and subsequent reduction or substitution steps to introduce the desired halogens at specific positions.

- Nitration of Fluorobenzoic Acid:

- Nitrate the aromatic ring to introduce nitro groups at specific positions.

- Halogenation:

- Replace nitro groups with halogens via Sandmeyer or Balz-Schiemann reactions.

- Esterification:

- Convert the halogenated acid to the ester form through standard esterification.

- A patent details the synthesis of 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, which involves halogenation of fluorobenzoic acid derivatives, followed by esterification.

- This method is more complex but allows for precise control over substitution patterns.

Research Findings and Data Table

Research Findings Summary

- Efficiency & Yield: The esterification and bromination methods report yields exceeding 90%, suitable for industrial scale-up.

- Reaction Conditions: Mild conditions (0-25°C) for bromination and esterification are preferred to maximize selectivity and minimize by-products.

- Scalability: Methods involving direct esterification of halogenated acids are most scalable, with straightforward purification steps.

- Environmental & Safety Notes: Use of thionyl chloride and elemental bromine requires appropriate safety measures; alternative reagents like NBS are safer and environmentally friendlier.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-chloro-5-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Substitution: Formation of substituted benzoates such as ethyl 2-azido-4-chloro-5-fluorobenzoate.

Reduction: Formation of ethyl 2-bromo-4-chloro-5-fluorobenzyl alcohol.

Oxidation: Formation of 2-bromo-4-chloro-5-fluorobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-4-chloro-5-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-chloro-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance its binding affinity to target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : Ethyl 5-bromo-2-chloro-4-fluorobenzoate shares the same molecular formula as the target compound but differs in substituent positions (5-Br vs. 2-Br). This positional variance impacts electronic distribution and reactivity. For instance, bromine at the 5-position (meta to the ester) may reduce steric hindrance compared to bromine at the 2-position (ortho to the ester), influencing cross-coupling efficiency .

Methyl esters are often less lipophilic than ethyl analogs, affecting their pharmacokinetic properties in drug development .

Halogen vs. Methoxy Substitution : Ethyl 5-chloro-2-fluoro-4-methoxybenzoate replaces bromine with a methoxy group, enhancing solubility in polar solvents due to the oxygen-rich substituent. However, the absence of bromine limits its utility in reactions requiring heavy halogen participation (e.g., Suzuki couplings) .

Biological Activity

Ethyl 2-bromo-4-chloro-5-fluorobenzoate is a halogenated aromatic compound that has garnered interest in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by data tables and relevant case studies.

This compound can be synthesized through a multi-step process involving bromination, chlorination, and fluorination of benzoic acid derivatives. The general synthetic route includes:

- Bromination : Starting from 4-chlorobenzoic acid, bromination occurs using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-chlorobenzoic acid.

- Fluorination : The brominated product is then fluorinated using potassium fluoride with a phase-transfer catalyst.

- Esterification : Finally, the fluorinated product is esterified with ethanol in the presence of sulfuric acid to produce this compound .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that compounds with halogen substitutions often exhibit enhanced antimicrobial activity due to their ability to interact with microbial cell membranes and enzymes.

Table 1: Antimicrobial Activity Data

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Ethyl 2-bromo-4-chloro-6-fluorobenzoate | Escherichia coli | 40 µg/mL |

| Ethyl 2-bromo-3-chloro-5-fluorobenzoate | Pseudomonas aeruginosa | 30 µg/mL |

Note: MIC values are indicative of the compound's effectiveness against specific strains .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in apoptosis and cell cycle regulation.

Case Study Example:

In a study examining the effects of this compound on human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (approximately 60% at a concentration of 25 µM) after 48 hours of exposure. The study concluded that the compound induces apoptosis via caspase activation .

The mechanism of action for this compound is believed to involve interactions with cellular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to target proteins, potentially leading to the inhibition or activation of specific biochemical pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Receptor Modulation : It may also modulate receptor activity, affecting signaling cascades that regulate cell growth and apoptosis.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a building block in drug development. Its structural features make it a valuable intermediate in synthesizing more complex organic molecules, particularly in developing pharmaceuticals targeting microbial infections and cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.